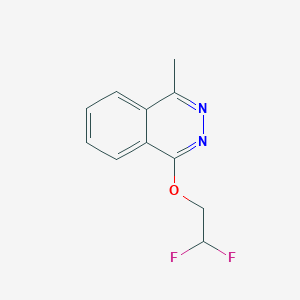
1-(2,2-Difluoroethoxy)-4-methylphthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethoxy)-4-methylphthalazine is a chemical compound characterized by the presence of a difluoroethoxy group attached to a phthalazine ring
準備方法
The synthesis of 1-(2,2-Difluoroethoxy)-4-methylphthalazine typically involves the reaction of 2,2-difluoroethanol with a suitable phthalazine derivative under specific conditions. One common method includes the use of an organic solvent and an alkali to facilitate the reaction . The process can be summarized as follows:
Reaction with Sulfonyl Chloride or Sulfonic Anhydride: The initial step involves reacting 2,2-difluoroethanol with a sulfonyl chloride or sulfonic anhydride in the presence of an organic solvent and an alkali.
Formation of Intermediate Compound: The resulting intermediate compound is then reacted with a phthalazine derivative under controlled conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high efficiency and safety.
化学反応の分析
1-(2,2-Difluoroethoxy)-4-methylphthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The difluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2,2-Difluoroethoxy)-4-methylphthalazine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2,2-Difluoroethoxy)-4-methylphthalazine involves its interaction with specific molecular targets, leading to various biological effects. The difluoroethoxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target molecules . The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.
類似化合物との比較
1-(2,2-Difluoroethoxy)-4-methylphthalazine can be compared with other similar compounds, such as:
2-(2,2-Difluoroethoxy)ethanol: Shares the difluoroethoxy group but differs in the core structure.
2-Chloro-1,1-difluoroethylene: Contains a difluoroethoxy group but has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the difluoroethoxy group with the phthalazine ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(2,2-difluoroethoxy)-4-methylphthalazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c1-7-8-4-2-3-5-9(8)11(15-14-7)16-6-10(12)13/h2-5,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZBZMZJNKAIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
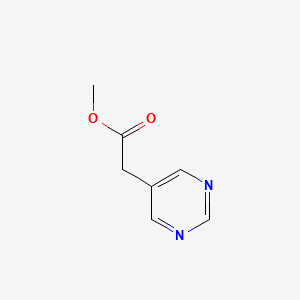
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2627220.png)
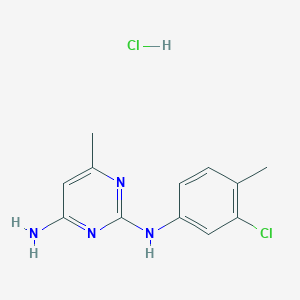
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2627222.png)
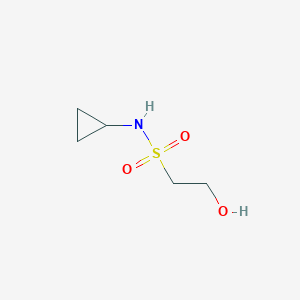
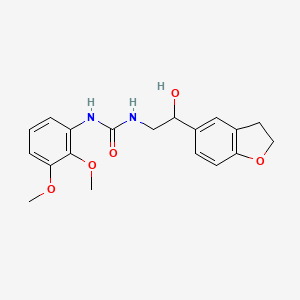
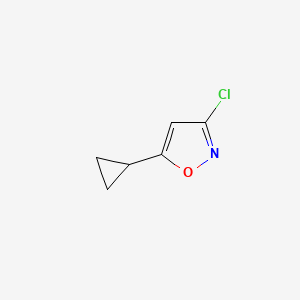
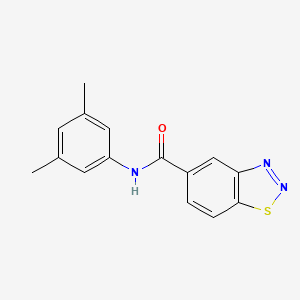
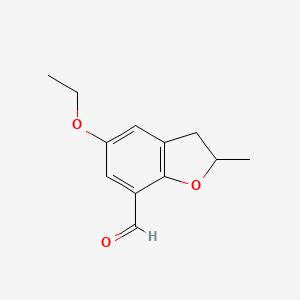
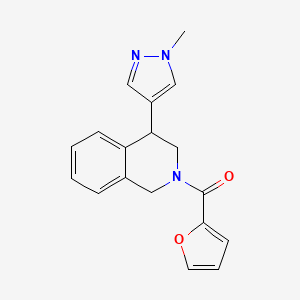
![N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide](/img/structure/B2627235.png)
![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2627238.png)
![6-Benzyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2627240.png)

